Cas no 1908-90-3 (4-Phenyl-1,3-thiazolidine-2-thione)

4-Phenyl-1,3-thiazolidine-2-thione 化学的及び物理的性質
名前と識別子
-
- 4-Phenyl-1,3-thiazolidine-2-thione
- 4-Phenyl-2-thiazolidinethione
- SCHEMBL5993378
- SCHEMBL10938930
- DTXSID40542858
- PB39591
- 2-Thiazolidinethione, 4-phenyl-
- (4R)-4-Phenylthiazolidine-2-thione
- MFCD06658215
- SY109928
- FT-0642694
- FT-0643765
- 4-Phenylthiazolidine-2-thione
- 1908-90-3
-
- インチ: InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
- InChIKey: IEXSISKCCADMLK-UHFFFAOYSA-N
- ほほえんだ: C1(C2CSC(=S)N2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 195.01777
- どういたいしつりょう: 195.01764164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 69.4Ų
じっけんとくせい
- 密度みつど: 1.31
- ゆうかいてん: 187-189 ºC
- PSA: 12.03
4-Phenyl-1,3-thiazolidine-2-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P229100-50mg |
4-Phenyl-1,3-thiazolidine-2-thione |
1908-90-3 | 50mg |
$ 190.00 | 2022-06-03 | ||
TRC | P229100-250mg |
4-Phenyl-1,3-thiazolidine-2-thione |
1908-90-3 | 250mg |
$ 615.00 | 2022-06-03 | ||
TRC | P229100-100mg |
4-Phenyl-1,3-thiazolidine-2-thione |
1908-90-3 | 100mg |
$ 310.00 | 2022-06-03 |
4-Phenyl-1,3-thiazolidine-2-thione 関連文献
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G. Clavé,C. Ronco,H. Boutal,N. Kreich,H. Volland,X. Franck,A. Romieu,P.-Y. Renard Org. Biomol. Chem. 2010 8 676
-
Ping Sun,Chunlei Wang,Nilusha Lasanthi Thilakarathna Padivitage,Yasith S. Nanayakkara,Sirantha Perera,Haixiao Qiu,Ying Zhang,Daniel W. Armstrong Analyst 2011 136 787
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Yan Jin,Chong Zhang,Xi-Yan Dong,Shuang-Quan Zang,Thomas C. W. Mak Chem. Soc. Rev. 2021 50 2297
4-Phenyl-1,3-thiazolidine-2-thioneに関する追加情報
Recent Advances in the Study of 4-Phenyl-1,3-thiazolidine-2-thione (CAS: 1908-90-3) in Chemical Biology and Pharmaceutical Research
4-Phenyl-1,3-thiazolidine-2-thione (CAS: 1908-90-3) is a sulfur-containing heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its thiazolidine-2-thione core and phenyl substituent, has been explored for its potential as a building block in drug discovery, a ligand in metal coordination chemistry, and a modulator of biological activity. The unique structural features of 4-Phenyl-1,3-thiazolidine-2-thione contribute to its diverse reactivity and biological interactions, making it a valuable target for synthetic and medicinal chemistry studies.
Recent studies have focused on the synthesis and derivatization of 4-Phenyl-1,3-thiazolidine-2-thione to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported the development of novel analogs with improved solubility and bioavailability, addressing previous limitations in drug delivery. These analogs demonstrated promising activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as an antimicrobial agent. The study employed computational docking and molecular dynamics simulations to elucidate the binding interactions between the thiazolidine-2-thione derivatives and bacterial target proteins.
In addition to its antimicrobial applications, 4-Phenyl-1,3-thiazolidine-2-thione has been investigated for its role in cancer therapeutics. A 2024 study published in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to inhibit key enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs). The researchers synthesized a series of derivatives and evaluated their inhibitory activity using enzyme kinetics and cell-based assays. The results indicated that certain modifications to the phenyl ring significantly enhanced the compound's selectivity and potency, suggesting a potential pathway for developing targeted anticancer agents.
The chemical versatility of 4-Phenyl-1,3-thiazolidine-2-thione has also been leveraged in materials science. A recent report in ACS Applied Materials & Interfaces described its use as a precursor for the synthesis of sulfur-doped carbon nanomaterials. These materials exhibited excellent electrochemical properties, making them suitable for applications in energy storage devices, such as lithium-sulfur batteries. The study highlighted the compound's ability to act as a sulfur source while maintaining structural integrity under high-temperature conditions, a critical factor for scalable material synthesis.
Despite these advancements, challenges remain in the widespread application of 4-Phenyl-1,3-thiazolidine-2-thione. Issues such as metabolic stability, toxicity profiles, and large-scale synthesis need to be addressed in future research. Ongoing studies are exploring novel synthetic routes, including green chemistry approaches, to improve the sustainability of production processes. Furthermore, interdisciplinary collaborations between chemists, biologists, and material scientists are expected to unlock new applications for this versatile compound, solidifying its position as a key player in chemical biology and pharmaceutical research.
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